molecular formula C5H7ClN2 B137991 5-Chloro-1,3-dimethyl-1H-pyrazole CAS No. 54454-10-3

5-Chloro-1,3-dimethyl-1H-pyrazole

Cat. No.: B137991
CAS No.: 54454-10-3
M. Wt: 130.57 g/mol
InChI Key: DDUSLFAWARYAPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1,3-dimethyl-1H-pyrazole: is an organic compound with the molecular formula C5H7ClN2 and a molecular weight of 130.575 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole typically involves the chlorination of 1,3-dimethyl-5-pyrazolone. This process can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-1,3-dimethyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as therapeutic agents. They are investigated for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products. Its reactivity and stability make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-dimethyl-1H-pyrazole and its derivatives depends on their specific applications. In biological systems, these compounds can interact with various molecular targets, including enzymes and receptors. The presence of the chlorine atom and the pyrazole ring can influence the binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Properties

IUPAC Name

5-chloro-1,3-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-4-3-5(6)8(2)7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUSLFAWARYAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334663
Record name 5-Chloro-1,3-dimethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54454-10-3
Record name 5-Chloro-1,3-dimethyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54454-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,3-dimethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1,3-dimethyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-1,3-dimethyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
5-Chloro-1,3-dimethyl-1H-pyrazole
Reactant of Route 4
5-Chloro-1,3-dimethyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
5-Chloro-1,3-dimethyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
5-Chloro-1,3-dimethyl-1H-pyrazole
Customer
Q & A

Q1: What are the typical synthetic routes for 5-Chloro-1,3-dimethylpyrazole?

A: 5-Chloro-1,3-dimethylpyrazole can be synthesized through several routes. One approach involves the alkylation of 3-methylpyrazole with 2-phenethyl p-toluenesulfonate, yielding 5-chloro-1,3-dimethylpyrazole alongside its isomer, 3-methyl-1-(2-phenethyl)pyrazole []. Another method utilizes the reaction of substituted-2-(phenethyl)hydrazine hydrochloride with acetoacetaldehyde dimethylacetal to obtain the desired compound []. Further functionalization, such as iodination, can be achieved through reactions with I2/HIO3 in acetic acid, yielding compounds like 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole [].

Q2: What are the primary applications of 5-Chloro-1,3-dimethylpyrazole in organic synthesis?

A: 5-Chloro-1,3-dimethylpyrazole serves as a versatile building block in organic synthesis. Its reactivity allows for further modifications at different positions of the pyrazole ring. For instance, it can undergo palladium-catalyzed direct arylation at the 4-position, providing access to 4-aryl pyrazoles []. This strategy allows for the synthesis of diversely substituted pyrazole derivatives, which are valuable intermediates in the development of pharmaceuticals and agrochemicals.

Q3: How does the structure of 5-Chloro-1,3-dimethylpyrazole-4-carboxamide derivatives influence their antifungal activity?

A: Research indicates a strong correlation between the structure of N-substituted phenyl 5-chloro-1,3-dimethylpyrazole-4-carboxamides and their antifungal activity against Rhizoctonia solani [, ]. The presence of electron-releasing groups at the meta position of the phenyl ring significantly enhances fungicidal activity []. Quantitative structure-activity relationship (QSAR) studies have identified key physicochemical parameters influencing activity, including log k', hydrophobic parameters, electronic parameters, and steric parameters [].

Q4: Are there any safety concerns regarding the nitration of 5-Chloro-1,3-dimethylpyrazole?

A: Nitration reactions are generally associated with safety risks due to the potential for exothermic reactions and the formation of unstable byproducts. Research on the nitration of 5-chloro-1,3-dimethyl-1H-pyrazole has investigated these risks, particularly focusing on the thermal stability and shock sensitivity of the nitrated product []. The study suggests that dilution with H2SO4 can mitigate some of these risks [].

Q5: What analytical techniques are commonly employed for characterizing and quantifying 5-Chloro-1,3-dimethylpyrazole and its derivatives?

A: Various spectroscopic techniques are used for the structural characterization of 5-chloro-1,3-dimethylpyrazole and its derivatives. These include 1H NMR, 13C NMR, 15N NMR, IR, and MS []. These techniques provide valuable information about the compound's structure, purity, and presence of functional groups. Additional analytical methods, such as HPLC or GC, can be employed to quantify the compound in complex mixtures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.